cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group in the cis configuration. It is a chiral compound, meaning it exists as a mixture of enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of substituents.
2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Without specifying the cis or trans configuration.
4-Methylbenzoyl derivatives: Compounds with similar benzoyl groups but different core structures.
Uniqueness
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different stereochemical interactions compared to its trans isomer or other similar compounds .
Properties
IUPAC Name |
(1R,2S)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUABZLEGQFYQH-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641306 |
Source
|
Record name | (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732253-47-3 |
Source
|
Record name | (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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